2,6-Difluoro-3-formylbenzonitrile

Descripción general

Descripción

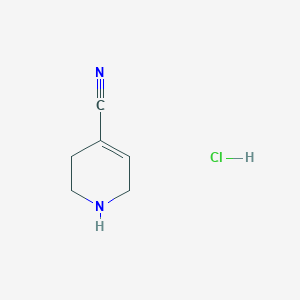

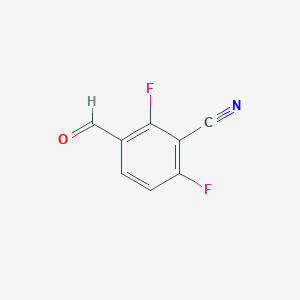

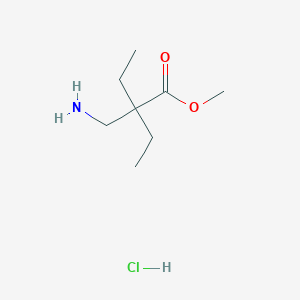

“2,6-Difluoro-3-formylbenzonitrile” is a chemical compound with the molecular formula C8H3F2NO . It has a molecular weight of 167.11 .

Molecular Structure Analysis

The molecular structure of “2,6-Difluoro-3-formylbenzonitrile” consists of a benzonitrile core with two fluorine atoms and a formyl group attached .Physical And Chemical Properties Analysis

“2,6-Difluoro-3-formylbenzonitrile” is a solid compound at room temperature . .Aplicaciones Científicas De Investigación

Synthesis of Isoindol-1-ones

A facile method has been developed for synthesizing 2,3-dihydro-3-methylidene-1H-isoindol-1-one and its derivatives, using 2-formylbenzonitriles. The process demonstrates the versatility of 2,6-difluoro-3-formylbenzonitrile in synthesizing complex organic structures with potential applications in material science and pharmaceuticals (Kobayashi et al., 2010).

Development of Polyether Materials

Multicyclic poly(benzonitrile ether)s synthesized from isomeric difluorobenzonitriles, including 2,6-difluoro-3-formylbenzonitrile, highlight its utility in creating advanced polymeric materials. These polymers exhibit unique properties suitable for high-performance applications due to their solubility and structural versatility (Kricheldorf et al., 2005).

Fluorobenzamide Synthesis

The conversion of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide showcases its importance in producing intermediates for synthesizing fluor-benzylacylurea class pesticides. This transformation underscores the compound's role in agricultural chemical synthesis (Luo Sheng-tie, 2005).

Structural and Electronic Studies

Investigations into the molecular structure and electronic properties of difluorobenzonitriles, including 2,6-difluoro-3-formylbenzonitrile, using Fourier transform microwave spectroscopy, provide insights into the influence of fluorination on the benzene ring structure. These studies are vital for understanding the electronic characteristics of fluorinated aromatic compounds (Kamaee et al., 2015).

High-Temperature Hydrolysis Studies

The non-catalytic hydrolysis of 2,6-difluorobenzonitrile in high-temperature liquid water offers a green method for producing 2,6-difluorobenzamide, highlighting an environmentally friendly approach to synthesizing important organic intermediates (Ren Haoming, 2011).

Biocatalytic Production

The use of recombinant Escherichia coli expressing nitrile hydratase from Aurantimonas manganoxydans for the efficient production of 2,6-difluorobenzamide from 2,6-difluorobenzonitrile demonstrates biotechnological applications in producing pesticide intermediates, showcasing the potential for biocatalysis in industrial chemical synthesis (Yang et al., 2018).

Safety And Hazards

Propiedades

IUPAC Name |

2,6-difluoro-3-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO/c9-7-2-1-5(4-12)8(10)6(7)3-11/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCAHEIDQEALMTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoro-3-formylbenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile](/img/structure/B1433118.png)

![(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1433119.png)

![7-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B1433121.png)

![{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol](/img/structure/B1433124.png)